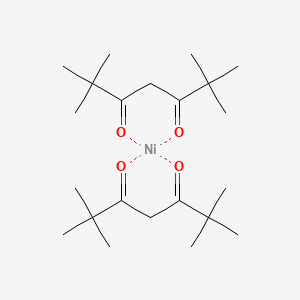
Nickel;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of nickel salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method involves dissolving nickel(II) acetate in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as metal-organic chemical vapor deposition (MOCVD). This technique is particularly useful for producing high-purity materials for electronic and optical applications .
化学反応の分析
Types of Reactions
Nickel;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in the formation of new nickel complexes with different ligands .
科学的研究の応用
Nickel;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nickel-containing compounds and materials.
Biology: The compound’s stability and reactivity make it useful in studying nickel’s biological roles and interactions.
Medicine: Research into nickel-based drugs and therapies often utilizes this compound as a starting material.
Industry: It is employed in the production of high-purity nickel films and coatings, particularly in the electronics and optics industries
作用機序
The mechanism by which Nickel;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the nickel ion with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Nickel(II) acetylacetonate: Similar in structure but uses acetylacetone as the ligand.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A barium analog used in different applications
Uniqueness
Nickel;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination environment and the stability it provides to the nickel ion. This stability makes it particularly useful in high-temperature and high-purity applications, distinguishing it from other similar compounds .
特性
CAS番号 |
41749-92-2 |
|---|---|
分子式 |
C22H40NiO4 |
分子量 |
427.2 g/mol |
IUPAC名 |
nickel;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; |
InChIキー |
BHOWDFQWOAEFLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















